molecular formula C24H28 B101432 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro- CAS No. 17829-32-2

1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-

Cat. No. B101432
CAS RN: 17829-32-2
M. Wt: 316.5 g/mol
InChI Key: DNMUWRDUUYWQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro- is a complex chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene has shown potential applications in various scientific fields. It has been used as a building block in the synthesis of complex organic molecules, as well as in the development of new materials with unique properties. It has also been studied for its potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism Of Action

The mechanism of action of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the immune system, helping to stimulate the body's natural defenses against cancer.
Biochemical and Physiological Effects:
Studies have shown that 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. It may also have an effect on the metabolism of certain drugs, potentially increasing their efficacy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene is its versatility. It can be used in a wide range of lab experiments, from the synthesis of new materials to the development of new drugs. However, its complex structure and synthesis method can make it difficult to work with, and it may not be suitable for all experiments.

Future Directions

There are many potential future directions for research on 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene. One area of interest is the development of new materials with unique properties, such as improved conductivity or increased strength. Another area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene.

Synthesis Methods

The synthesis of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene is a complex process that involves multiple steps. The most commonly used method is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring. This reaction is followed by a series of steps that involve reduction, oxidation, and cyclization to form the final product.

properties

CAS RN

17829-32-2

Product Name

1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-

Molecular Formula

C24H28

Molecular Weight

316.5 g/mol

IUPAC Name

nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene

InChI

InChI=1S/C24H28/c1-2-10-5-9(1)17-13-7-14(18(10)17)22-21(13)23-15-8-16(24(22)23)20-12-4-3-11(6-12)19(15)20/h1-4,9-24H,5-8H2

InChI Key

DNMUWRDUUYWQNC-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9

Canonical SMILES

C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9

synonyms

1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-Hexadecahydro-1,4:5,12:6,11:7,10-tetramethanodibenzo[b,h]biphenylene

Origin of Product

United States

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